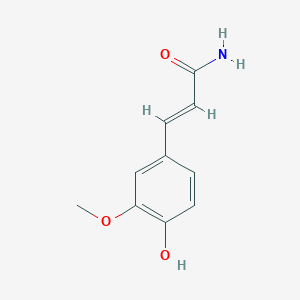

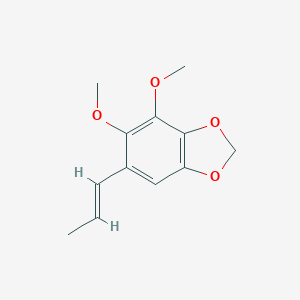

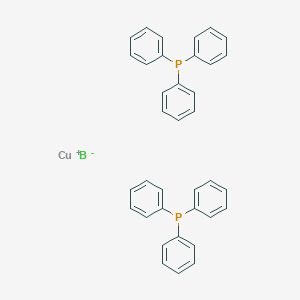

![molecular formula C12H14N2O2 B102767 3-丁基-2-羟基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 94592-93-5](/img/structure/B102767.png)

3-丁基-2-羟基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones is a process of significant interest due to the pharmacological importance of these compounds. Traditionally, this synthesis required a three-step process, which included two chromatography steps, making it time-consuming and less efficient. However, a novel one-step synthesis has been reported that utilizes a catalytic four-component reaction. This method involves the use of ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. The advantages of this approach include step economy, reduced catalyst loading, and easier purification, which collectively contribute to a more sustainable and green chemistry process .

Molecular Structure and Luminescent Properties

The molecular structure of a related compound, 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been elucidated through synthesis and crystallography. The synthesis was achieved by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone. The crystal structure revealed that while the molecule is non-planar overall, the two conjugated rings are almost co-planar. The presence of hydrogen bonds and pi-pi interactions in the crystal contributes to the formation of a stable two-dimensional sheet structure. This compound exhibits blue emission at 432 nm upon excitation at 323 nm in the solid state, making it a potential candidate for use in electroluminescent devices. The thermal stability of the compound was also assessed using thermogravimetric analysis (TGA), indicating its suitability for practical applications .

Catalytic Hydrogenation and Derivatives

Catalytic hydrogenation has been employed to modify the structure of 3-benzyloxycarbonylaminoazino[1,2-x]-azin-4-ones, leading to the formation of 3-amino-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyridin-4-ones and 3-amino-6,7,8,9-tetrahydro-4H-azino[1,2-x]pyrimidin-4-ones. This process involves the partial saturation of the heterocyclic systems and the removal of the benzyloxycarbonyl group. The resulting compounds are obtained in high yields and represent a simplified two-step synthesis starting from heterocyclic α-amino compounds. The method's simplicity and efficiency make it an attractive route for the synthesis of these derivatives, which could have various applications in medicinal chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, the studies on related compounds provide insights into the general characteristics of this class of compounds. For instance, the luminescent properties and thermal stability of the blue-emitting organic compound mentioned in paper suggest that similar compounds, including 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, may also exhibit interesting optical and thermal properties. The methods of synthesis described in papers and could potentially be adapted or serve as inspiration for the synthesis of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, with the expectation of achieving efficient production and high yields.

科学研究应用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Chalcogenation .

Comprehensive and Detailed Summary of the Application

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves a metal-free C-3 chalcogenation process. The reaction is operationally simple and proceeds under mild conditions . Unfortunately, the specific technical details or parameters of the experimental procedures were not provided in the search results.

Thorough Summary of the Results or Outcomes Obtained

The method has been successful in synthesizing diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This suggests that the method is highly efficient and can be used to produce these derivatives on a large scale .

Multicomponent Synthesis of Substituted Derivatives

Specific Scientific Field

This application is also in the field of Organic Chemistry , specifically in the area of Multicomponent Reactions .

Comprehensive and Detailed Summary of the Application

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This method starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves a multicomponent reaction process. The reaction starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . Unfortunately, the specific technical details or parameters of the experimental procedures were not provided in the search results.

Thorough Summary of the Results or Outcomes Obtained

The method has been successful in synthesizing substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives in moderate to good yields . This suggests that the method is efficient and can be used to produce these derivatives on a large scale .

属性

IUPAC Name |

3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILLAEPULZNINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C2C=CC=CN2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365555 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

94592-93-5 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

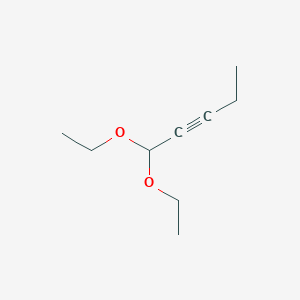

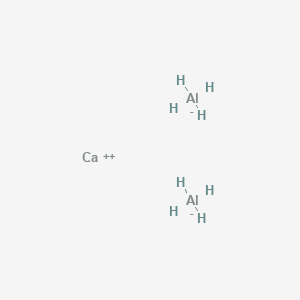

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)

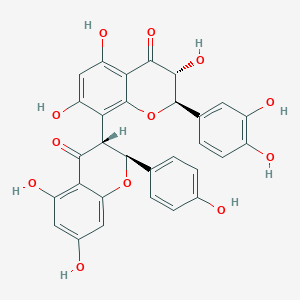

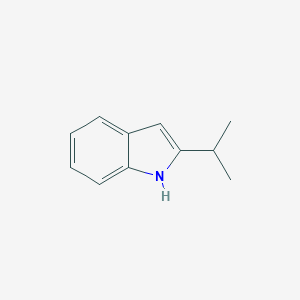

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

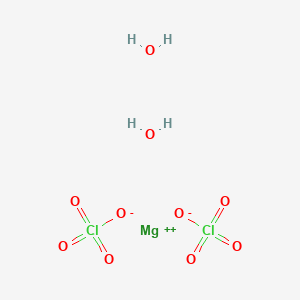

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)